molecular formula C7H16N2O2S B2844660 N-cyclohexyl-N-methylaminosulfonamide CAS No. 3984-15-4

N-cyclohexyl-N-methylaminosulfonamide

Cat. No.: B2844660
CAS No.: 3984-15-4
M. Wt: 192.28
InChI Key: HABCXOAVVYPCBP-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-methylaminosulfonamide: is an organosulfur compound with the molecular formula C7H16N2O2S. It is a member of the sulfonamide family, which is characterized by the presence of a sulfur-nitrogen bond. This compound has found various applications in diverse fields such as pharmaceuticals, agrochemicals, and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N-methylaminosulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .

Industrial Production Methods: In industrial settings, the compound can be produced through a one-pot synthesis involving the reaction of thiols with amines under oxidative conditions. This method is efficient and environmentally friendly, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-N-methylaminosulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-cyclohexyl-N-methylaminosulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is explored for its potential use in drug design and discovery programs.

    Industry: The compound is used in the production of polymers and other materials

Mechanism of Action

The mechanism by which N-cyclohexyl-N-methylaminosulfonamide exerts its effects involves the interaction with specific molecular targets and pathways. For instance, sulfonamides are known to inhibit enzymes such as dihydropteroate synthetase, which is crucial for bacterial folate synthesis. This inhibition disrupts the production of folate, leading to the death of bacterial cells .

Comparison with Similar Compounds

  • Sulfenamides
  • Sulfinamides
  • Other Sulfonamides

Comparison: N-cyclohexyl-N-methylaminosulfonamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to sulfenamides and sulfinamides, it is more stable and has a broader range of applications in pharmaceuticals and industry .

Properties

IUPAC Name

[methyl(sulfamoyl)amino]cyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c1-9(12(8,10)11)7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABCXOAVVYPCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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